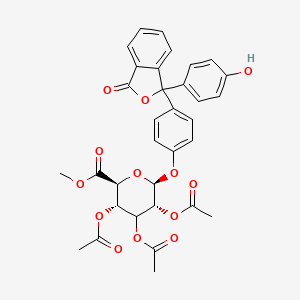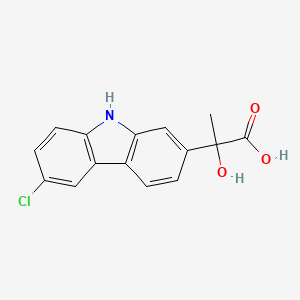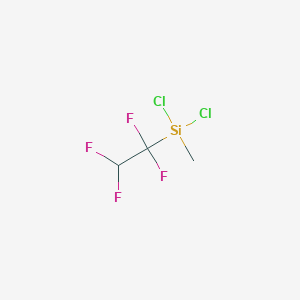
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-, also known as dichloromethyl(1,1,2,2-tetrafluoroethyl)silane, is an organosilicon compound with the molecular formula C3H4Cl2F4Si. This compound is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. It is primarily used in research and development settings and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane typically involves the reaction of methyl dichlorosilane with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{CH}_3\text{SiCl}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{F}_4\text{Si} ]
Industrial Production Methods
Industrial production methods for dichloromethyl(1,1,2,2-tetrafluoroethyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Industry: Utilized in the production of specialized coatings and materials with unique properties
Mechanism of Action
The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl dichlorosilane (CH3SiCl2): A precursor in the synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane.
Tetrafluoroethylene (C2F4): Another precursor used in the synthesis.
Trifluoro(1,1,2,2-tetrafluoroethyl)silane: A related compound with similar properties.
Uniqueness
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane is unique due to the combination of silicon and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
422-69-5 |
|---|---|
Molecular Formula |
C3H4Cl2F4Si |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3 |
InChI Key |
DNTIELRTZGGEAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C(C(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


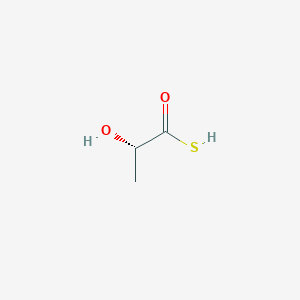
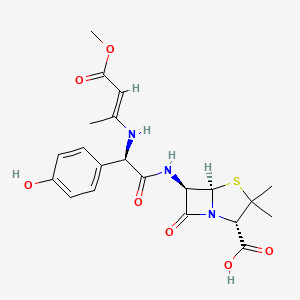
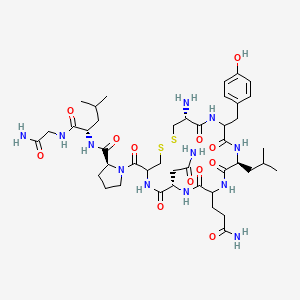
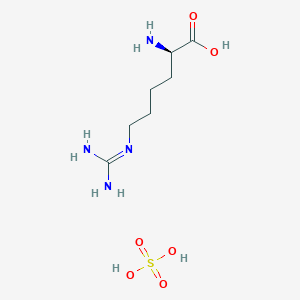
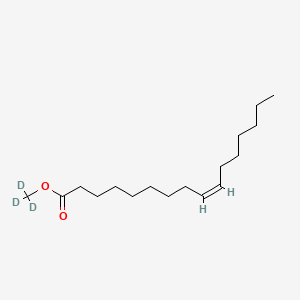
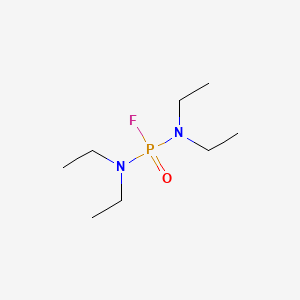
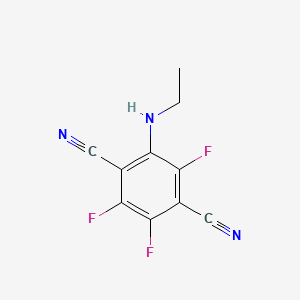
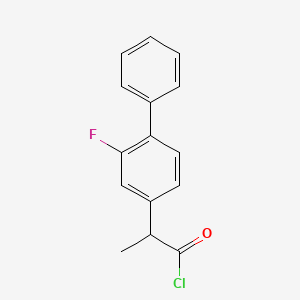
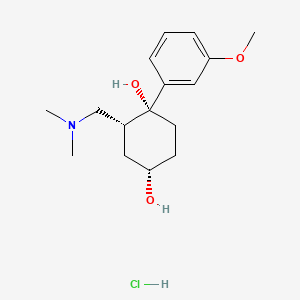


![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
